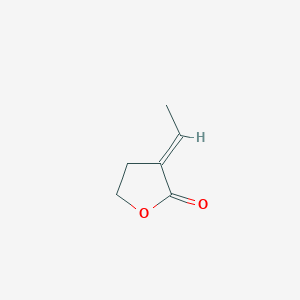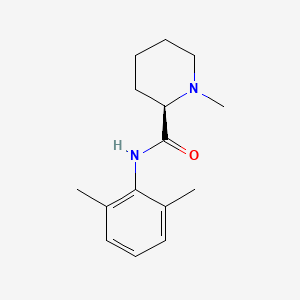
(R)-Mepivacaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is structurally related to lidocaine, a well-known local anesthetic, and shares some similar properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with ®-1-methylpiperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted piperidine carboxamides.
Applications De Recherche Scientifique
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a local anesthetic and antiarrhythmic agent, similar to lidocaine. Researchers investigate its efficacy, safety, and pharmacokinetic properties.
Pharmacology: It is used in pharmacological studies to understand its effects on ion channels, particularly sodium channels, and its potential therapeutic applications in treating cardiac arrhythmias.
Biology: The compound is explored for its interactions with biological membranes and its ability to modulate cellular signaling pathways.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of other pharmaceutical compounds and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide involves its interaction with sodium channels in nerve and cardiac cells. By binding to these channels, the compound inhibits the influx of sodium ions, thereby stabilizing the cell membrane and preventing the initiation and propagation of action potentials. This results in its anesthetic and antiarrhythmic effects. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flux and membrane potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: A widely used local anesthetic and antiarrhythmic agent with a similar structure and mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Ropivacaine: A local anesthetic with a similar structure but different pharmacokinetic properties.
Uniqueness
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide is unique due to its specific stereochemistry and structural modifications, which may result in distinct pharmacological properties
Propriétés
Numéro CAS |
34811-66-0 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m1/s1 |
Clé InChI |
INWLQCZOYSRPNW-CYBMUJFWSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
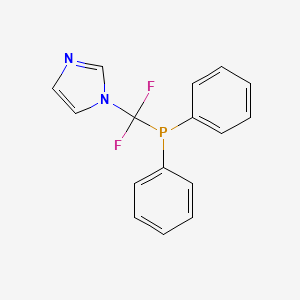

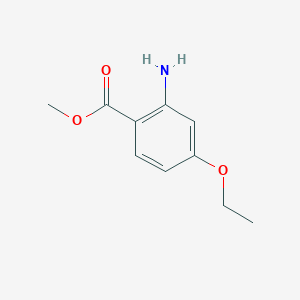

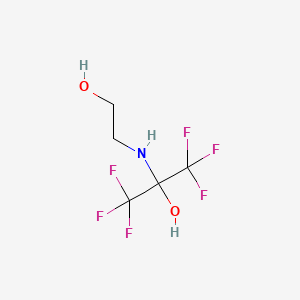

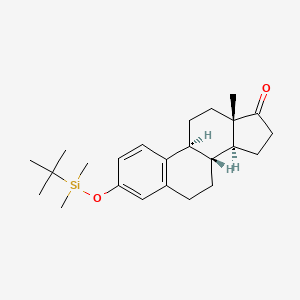
![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)

